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Compound of Interest

Compound Name:

[1-(2-

Chlorophenyl)cyclobutyl]methana

mine

CAS No.: 1227418-18-9

Cat. No.: B1428009

Get Quote

Executive Summary
This technical guide provides a head-to-head comparison between [1-(2-
Chlorophenyl)cyclobutyl]methanamine (the ortho-isomer) and its pharmacologically active

isomer, [1-(4-Chlorophenyl)cyclobutyl]methanamine (also known as Didesmethylsibutramine or

DDMS).

While the para-chloro isomer (DDMS) is a well-documented potent serotonin-norepinephrine

reuptake inhibitor (SNRI) and the primary active metabolite of the anti-obesity drug

Sibutramine, the ortho-chloro isomer serves as a critical structural probe in Structure-Activity

Relationship (SAR) studies. This guide details the chemical differentiation, synthetic pathways,

and pharmacological implications of halogen positioning on the phenyl ring.
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Feature Target Compound (Ortho) Comparator (Para / DDMS)

Chemical Name

[1-(2-

Chlorophenyl)cyclobutyl]metha

namine

[1-(4-

Chlorophenyl)cyclobutyl]metha

namine

Common Code 2-Cl-PCBMA
Didesmethylsibutramine

(DDMS)

CAS Number 1227418-18-9 63010-09-3

Molecular Formula C₁₁H₁₄ClN C₁₁H₁₄ClN

Molecular Weight 195.69 g/mol 195.69 g/mol

Key Structural Feature Chlorine at C2 (Ortho) Chlorine at C4 (Para)

Primary Application SAR Probe / Negative Control
Active Metabolite / SNRI

Standard

Pharmacological Mechanism & SAR Analysis
Mechanism of Action (MOA)
Both compounds belong to the class of phenylcyclobutylamines, which function primarily as

monoamine reuptake inhibitors. They block the transporters for:

Serotonin (SERT)

Norepinephrine (NET)

Dopamine (DAT)

Structure-Activity Relationship (SAR): The Ortho vs.
Para Effect
The potency of these ligands relies on the "anchoring" of the phenyl ring into a hydrophobic

pocket within the transporter protein.
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Para-Substitution (4-Cl): The 4-chloro group in DDMS extends the lipophilic reach of the

molecule without creating steric conflict near the cyclobutane ring. This geometry is optimal

for high-affinity binding (nM range) to NET and SERT.

Ortho-Substitution (2-Cl): Placing the chlorine atom at the C2 position introduces significant

steric hindrance. The bulk of the chlorine atom forces the phenyl ring to twist relative to the

cyclobutane scaffold, disrupting the planar alignment required for the hydrophobic pocket.

Consequently, the ortho-isomer typically exhibits significantly reduced binding affinity (often

>10-fold lower) compared to the para-isomer.

Comparative Data Profile
Parameter

[1-(4-Chlorophenyl)...]

(DDMS)

[1-(2-Chlorophenyl)...]

(Ortho)

NET Inhibition (

)
~14 nM (High Potency) [1]

Expected Low Potency (>100

nM)

SERT Inhibition (

)

~300 nM (Moderate Potency)

[1]
Expected Low Potency

DAT Inhibition (

)
Weak / Negligible Negligible

Metabolic Stability Phase I Metabolite (Stable)
Susceptible to Ring

Hydroxylation

Note: Data for DDMS is based on established literature for Sibutramine metabolites. Data for

the 2-Cl isomer is inferred based on standard medicinal chemistry steric principles.
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The synthesis of both isomers follows a divergent route from the initial benzyl cyanide

precursor. The ortho-isomer requires specific handling due to the steric bulk of the 2-chloro

group during the cyclization step.

Synthesis Workflow Diagram

Starting Material
(Chlorobenzyl Cyanide)

Cycloalkylation
(1,3-Dibromopropane + NaH)

 DMSO/THF Intermediate
(1-Arylcyclobutanecarbonitrile)

Reduction
(LiAlH4 or H2/Raney Ni)

 Dry Ether Final Amine
(Cyclobutylmethanamine)

 Workup

Click to download full resolution via product page

Caption: General synthetic route for 1-arylcyclobutylmethanamines via nitrile reduction.

Detailed Protocol: Synthesis of [1-(2-
Chlorophenyl)cyclobutyl]methanamine
Phase A: Cycloalkylation (Nitrile Formation)

Reagents: 2-Chlorobenzyl cyanide (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride

(2.2 eq, 60% dispersion).

Solvent: Anhydrous DMSO and THF (1:1 ratio).

Procedure:

Suspend NaH in DMSO/THF under Nitrogen at 0°C.

Add 2-Chlorobenzyl cyanide dropwise (Caution: Exothermic, H2 evolution).

Stir for 30 mins, then add 1,3-dibromopropane dropwise.

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Critical Step: The ortho-chloro group slows this reaction compared to the para-isomer.

Heating to 50°C may be required to drive completion.

Quench with ice water, extract with Ethyl Acetate, and purify via silica gel chromatography

(Hexane/EtOAc).
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Product: 1-(2-Chlorophenyl)cyclobutanecarbonitrile.

Phase B: Reduction to Amine

Reagents: Lithium Aluminum Hydride (LiAlH4) (2.0 eq).

Solvent: Anhydrous Diethyl Ether or THF.

Procedure:

Suspend LiAlH4 in dry ether at 0°C.

Add the nitrile intermediate (dissolved in ether) dropwise.

Reflux for 4 hours.

Workup: Fieser workup (Water, 15% NaOH, Water).

Filter precipitate, dry organic layer over MgSO4, and concentrate.

Convert to Hydrochloride salt using HCl/Dioxane for stability.

Experimental Validation: Monoamine Uptake Assay
To empirically verify the potency difference between the ortho and para isomers, use the

following validated protocol.

Protocol Overview
Objective: Determine IC50 values for [3H]-NE and [3H]-5-HT uptake.

System: Rat brain synaptosomes (Prefrontal cortex for NE, Striatum for 5-HT).

Step-by-Step Methodology
Tissue Preparation:

Homogenize rat brain tissue in ice-cold 0.32 M sucrose buffer.
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Centrifuge at 1,000 x g (10 min) to remove debris.

Collect supernatant (synaptosomes) and keep on ice.

Incubation:

Prepare assay tubes with:

50 µL Test Compound (Log dilutions: 1 nM to 10 µM).

50 µL Radioligand ([3H]-Norepinephrine or [3H]-Serotonin).

300 µL Synaptosomal preparation.

Incubate at 37°C for 5 minutes.

Termination:

Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell

harvester.

Wash filters 3x with ice-cold Tris buffer.

Quantification:

Place filters in scintillation vials with cocktail.

Count Radioactivity (CPM) via Liquid Scintillation Counter.

Analysis:

Calculate % inhibition relative to Total Binding (Vehicle) and Non-Specific Binding

(Fluoxetine/Desipramine).

Fit data to a sigmoidal dose-response curve to derive IC50.

Expected Outcome Diagram
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Para-Isomer (DDMS)
Linear Conformation
Fits Binding Pocket

High Affinity (Low IC50)
Potent SNRI

 Optimal Fit

Ortho-Isomer (2-Cl)
Twisted Conformation

Steric Clash

Low Affinity (High IC50)
Weak/Inactive

 Steric Hindrance
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Caption: Logical flow of Structure-Activity Relationship (SAR) predicting reduced potency for

the ortho-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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